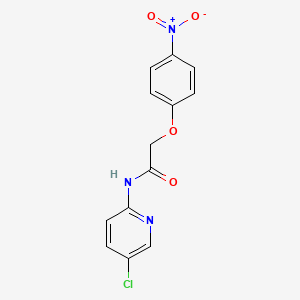
N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, also known as nitrapyrin, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in agriculture and environmental management. Nitrapyrin is a synthetic compound that belongs to the class of nitrification inhibitors, which are used to control soil nitrogen loss by inhibiting the conversion of ammonium to nitrate by soil microorganisms.
Wirkmechanismus
Nitrapyrin acts as a nitrification inhibitor by inhibiting the activity of soil microorganisms that convert ammonium to nitrate. The inhibition of nitrification results in the accumulation of ammonium in the soil, which can be taken up by crops and used for growth. Nitrapyrin specifically inhibits the activity of ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA), which are responsible for the conversion of ammonium to nitrite.
Biochemical and Physiological Effects
Nitrapyrin has been shown to have minimal toxicological effects on humans and animals. It is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. However, N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide can have adverse effects on soil microorganisms, particularly nitrifying bacteria, which are essential for soil nitrogen cycling. Prolonged use of this compound can lead to a shift in soil microbial communities and a decrease in soil nitrogen availability.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrapyrin has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. It is also readily available from commercial sources and can be easily synthesized in the lab. However, N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has some limitations for lab experiments, including its high cost and potential toxicity to soil microorganisms. Researchers should use caution when working with this compound and consider alternative nitrification inhibitors when possible.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, including:
1. The development of new formulations and application methods to improve the efficacy and sustainability of this compound in agriculture and environmental management.
2. The investigation of the long-term effects of this compound on soil microbial communities and soil nitrogen cycling.
3. The exploration of the potential use of this compound in other areas of environmental management, such as wastewater treatment and bioremediation.
4. The identification of new nitrification inhibitors with improved efficacy, safety, and environmental sustainability.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its diverse applications in agriculture and environmental management. Nitrapyrin acts as a nitrification inhibitor by inhibiting the activity of soil microorganisms that convert ammonium to nitrate. Nitrapyrin has been shown to have minimal toxicological effects on humans and animals, but can have adverse effects on soil microorganisms. Future research on this compound should focus on improving its efficacy and sustainability in agriculture and environmental management, while minimizing its potential adverse effects on soil microbial communities.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 2-(4-nitrophenoxy)acetic acid with 5-chloro-2-pyridinamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a melting point of 120-122°C and a molecular weight of 288.7 g/mol.
Wissenschaftliche Forschungsanwendungen
Nitrapyrin has been extensively studied for its application in agriculture and environmental management. It is primarily used as a nitrification inhibitor to control soil nitrogen loss and improve nitrogen use efficiency in crops. Nitrapyrin has been shown to reduce nitrate leaching and increase crop yield in various crops, including corn, wheat, and soybean.
In addition to its agricultural applications, N-(5-chloro-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in environmental management. It has been shown to reduce nitrogen pollution in water bodies by controlling the conversion of ammonium to nitrate, which can lead to eutrophication and harmful algal blooms.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-9-1-6-12(15-7-9)16-13(18)8-21-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJFSTYXKCZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B5687684.png)
![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)
![methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
![{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5687714.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)

